6,6'-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) is a synthetic organic compound characterized by its unique pyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) typically involves the reaction of 4-chloro-2-methyl-2H-pyran-3(6H)-one with an appropriate oxygen donor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-methyl-2H-pyran-3(6H)-one
- 6,6’-Oxybis(4-bromo-2-methyl-2H-pyran-3(6H)-one)
- 6,6’-Oxybis(4-fluoro-2-methyl-2H-pyran-3(6H)-one)
Uniqueness
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) is unique due to its specific substitution pattern and the presence of an oxygen bridge between two pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
66187-10-8 |
---|---|
Molekularformel |
C12H12Cl2O5 |
Molekulargewicht |
307.12 g/mol |
IUPAC-Name |
4-chloro-2-[(4-chloro-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C12H12Cl2O5/c1-5-11(15)7(13)3-9(17-5)19-10-4-8(14)12(16)6(2)18-10/h3-6,9-10H,1-2H3 |
InChI-Schlüssel |
GXNYYBDCXHZLJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=CC(O1)OC2C=C(C(=O)C(O2)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.